Desmethylene Tadalafil

Übersicht

Beschreibung

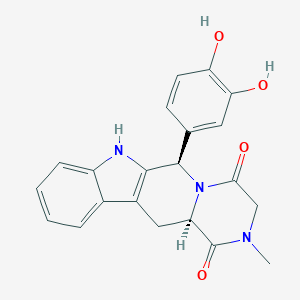

Desmethylene Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is formed through the demethylenation of Tadalafil, which involves the removal of a methylene group from the parent compound. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Tadalafil typically involves the demethylenation of Tadalafil. This process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and to a lesser extent, CYP3A7 . The reaction conditions usually include the presence of nicotinamide adenine dinucleotide phosphate (NADPH) in a potassium phosphate buffer at a pH of 7.4, preincubated at 37°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale enzymatic reactions using recombinant cytochrome P450 enzymes to achieve the desired demethylenation.

Analyse Chemischer Reaktionen

Metabolic Formation via CYP3A Isozymes

Desmethylene tadalafil is produced through the demethylenation of tadalafil, catalyzed primarily by CYP3A4 , with minor contributions from CYP3A5 and CYP3A7 . The reaction involves the oxidative cleavage of a methylene group (-CH-) from the dihydro-β-carboline moiety of tadalafil .

Key Reaction:

Enzymatic Kinetics and Catalytic Efficiency

Kinetic studies using recombinant CYP3A supersomes revealed distinct catalytic profiles for each isoform :

| Parameter | CYP3A4 | CYP3A5 | CYP3A7 |

|---|---|---|---|

| (µM) | 5.29 ± 0.47 | 7.76 ± 1.05 | 171 ± 68 |

| (pmol/min/pmol P450) | 0.658 ± 0.048 | 0.467 ± 0.069 | 0.872 ± 0.221 |

| Hill coefficient () | 0.60 ± 0.05 | 0.72 ± 0.13 | 0.66 ± 0.06 |

-

CYP3A4 demonstrated the highest intrinsic clearance () for demethylenation, followed by CYP3A5 () and CYP3A7 () .

-

Negative cooperativity () was observed across all isoforms, suggesting complex substrate binding dynamics.

Two-Binding Site Kinetic Model

The reaction kinetics were further analyzed using a two-binding site model to account for CYP3A’s allosteric behavior :

| Isoform | Reaction 1 () | Reaction 2 () |

|---|---|---|

| CYP3A4 | 0.187 µL/min/pmol P450 | 0.014 µL/min/pmol P450 |

| CYP3A5 | 0.050 µL/min/pmol P450 | <0.001 µL/min/pmol P450 |

| CYP3A7 | 0.004 µL/min/pmol P450 | <0.001 µL/min/pmol P450 |

-

Reaction 1 : High-affinity, low-capacity metabolism (dominant pathway).

-

Reaction 2 : Low-affinity, high-capacity metabolism (negligible contribution for CYP3A5/7).

Analytical Detection Methods

Quantification of this compound was achieved via reversed-phase HPLC with fluorescence detection :

| Parameter | Specification |

|---|---|

| Column | Inertsil® ODS-3 (15 cm × 4.6 mm, 3 µm) |

| Mobile Phase | 10 mM ammonium formate:acetonitrile (50:50, v/v) + 0.1% formic acid |

| Flow Rate | 0.65 mL/min |

| Detection | Ex/Em: 275 nm/335 nm |

| Retention Time | 3.7 min |

| Quantitation Limit | 1 nM |

Extraction involved liquid-liquid partitioning with cyclopentyl methyl ether, followed by evaporation and reconstitution in the mobile phase .

Comparative Metabolic Activity

Wissenschaftliche Forschungsanwendungen

Erectile Dysfunction (ED)

- Mechanism of Action : Tadalafil, including its metabolite desmethylene tadalafil, works by inhibiting PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which relaxes smooth muscle and promotes vasodilation in penile tissues .

- Clinical Evidence : Studies have shown that tadalafil significantly improves erectile function compared to placebo, with a notable increase in successful intercourse attempts . While specific data on this compound is limited, its role as a metabolite suggests it may contribute to the overall efficacy observed with tadalafil.

Benign Prostatic Hyperplasia (BPH)

- Indications : Tadalafil is also indicated for the treatment of BPH, where it alleviates symptoms by relaxing muscles in the bladder and prostate . this compound may similarly aid in symptom relief due to its pharmacological properties.

- Clinical Findings : Long-term studies indicate that tadalafil improves urinary symptoms associated with BPH, enhancing quality of life for affected individuals .

Pulmonary Arterial Hypertension (PAH)

- Therapeutic Use : Tadalafil is approved for treating PAH, improving exercise capacity and hemodynamics in patients . this compound's role in this context remains to be fully explored but could be significant given its relationship to tadalafil.

- Research Insights : Animal studies have demonstrated that tadalafil can delay PAH progression and improve survival rates in models of the disease, suggesting potential benefits from this compound as well .

Adverse Effects

Tadalafil is generally well tolerated, with common side effects including headache, dyspepsia, and back pain observed in clinical trials . The safety profile of this compound is expected to mirror that of its parent compound due to their related pharmacodynamics.

Long-term Use

Research indicates that long-term administration of tadalafil is safe, with no significant adverse effects on vital signs or laboratory parameters noted over extended periods . This safety profile supports the potential for this compound to be used similarly.

Pharmacokinetics and Mechanism

This compound's pharmacokinetic profile is influenced by its formation from tadalafil. Key aspects include:

- Absorption and Metabolism : Like tadalafil, this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Half-life : The half-life of this compound may contribute to prolonged effects observed with daily dosing regimens.

Case Studies and Research Findings

While specific case studies on this compound are scarce, existing literature on tadalafil provides a foundation for understanding its potential applications:

Wirkmechanismus

Desmethylene Tadalafil, like its parent compound Tadalafil, inhibits the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation . The primary molecular targets are the PDE5 enzymes found in the corpus cavernosum of the penis and the vascular smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sildenafil (Viagra): Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

Vardenafil (Levitra): Similar to Sildenafil and Tadalafil, used for erectile dysfunction.

Uniqueness

Desmethylene Tadalafil is unique due to its specific metabolic pathway involving the removal of a methylene group. This modification can result in different pharmacokinetic properties compared to other PDE5 inhibitors like Sildenafil and Vardenafil . For instance, Tadalafil has a longer half-life compared to Sildenafil, making it more suitable for chronic dosing .

Conclusion

This compound is a significant compound in the study of PDE5 inhibitors and their metabolic pathways. Its unique properties and the role of cytochrome P450 enzymes in its synthesis make it a valuable subject for pharmacological research.

Biologische Aktivität

Desmethylene Tadalafil (DMT) is a significant metabolite of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction (ED). Understanding the biological activity of DMT is crucial for evaluating its therapeutic potential and safety profile. This article delves into the metabolic pathways, pharmacological effects, and clinical implications of this compound, supported by various studies and findings.

Metabolism and Pharmacokinetics

This compound is formed through the oxidative metabolism of Tadalafil, predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The process involves the removal of a methylene group from the Tadalafil structure, leading to the formation of DMT. The kinetics of this metabolic reaction have been characterized in several studies, revealing important parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).

Key Metabolic Parameters

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Hill Coefficient |

|---|---|---|---|

| CYP3A4 | 5.29±0.47 | 0.658±0.048 | 0.60±0.05 |

| CYP3A5 | 7.76±1.05 | 0.467±0.069 | 0.72±0.13 |

| CYP3A7 | 171±68 | 0.872±0.221 | 0.66±0.06 |

The study indicated that the metabolism of Tadalafil to DMT exhibits negative cooperativity, suggesting complex interactions between the substrate and enzyme binding sites .

Pharmacological Effects

This compound retains similar pharmacological properties to its parent compound, Tadalafil, primarily acting as a PDE5 inhibitor. By inhibiting PDE5, DMT increases levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and increased blood flow—effects that are beneficial in treating erectile dysfunction.

Case Studies and Observational Data

- Erectile Dysfunction Management : A retrospective cohort study indicated that exposure to Tadalafil was associated with lower rates of major adverse cardiovascular events (MACE) among men with ED. Although direct data on DMT is scarce, this suggests that its use could potentially confer similar cardiovascular benefits due to its vasodilatory effects .

- Long-term Safety Profile : An observational study involving Japanese men demonstrated that long-term use of Tadalafil had an overall incidence of adverse drug reactions at 8.3%, consistent with known safety profiles . This data may provide insights into the safety considerations for this compound.

Potential Applications Beyond Erectile Dysfunction

Recent investigations have explored the use of this compound in formulations aimed at wound healing and antimicrobial activity through deep eutectic solvents (DESs). These formulations have shown promise in pharmaceutical applications, indicating a broader therapeutic potential for DMT beyond its role as a PDE5 inhibitor .

Eigenschaften

IUPAC Name |

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSPPSAESSMSNY-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432069 | |

| Record name | Desmethylene Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171489-03-5 | |

| Record name | Tadalafil catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylene Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TADALAFIL CATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper focuses on the metabolic pathways of Tadalafil and Sildenafil, specifically highlighting the role of CYP3A isoforms. How does the formation of Desmethylene Tadalafil compare across different CYP3A isoforms?

A1: The study demonstrates that this compound formation, achieved through demethylenation of Tadalafil, is primarily catalyzed by CYP3A4, followed by CYP3A5. [] CYP3A7 exhibits significantly lower catalytic activity for this reaction compared to the other two isoforms. [] This difference in catalytic efficiency suggests that genetic variations in CYP3A enzyme expression could potentially influence individual responses to Tadalafil.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.